molecular formula C15H12BrN3O2S2 B3408211 4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide

4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B3408211
M. Wt: 410.3 g/mol
InChI Key: LMONDBIHNXOFHP-UHFFFAOYSA-N
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Description

4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research, designed for investigating novel therapeutic pathways. Its core structure integrates a benzenesulfonamide moiety , a privileged scaffold in drug discovery known for its ability to modulate central nervous system targets. Specifically, related benzenesulfonamide compounds have been identified as potent modulators of voltage-gated sodium channels (Nav), presenting a compelling strategy for research into seizure disorders and epilepsy . The molecule also features a thiazole ring directly linked to a pyridine unit, a heterocyclic system frequently explored for its diverse pharmacological potential. Thiazole-containing derivatives are extensively studied for their anticancer, antimicrobial, antioxidant, and anti-inflammatory activities . This combination of structural features makes this compound a valuable chemical probe for researchers aiming to explore structure-activity relationships (SAR) in complex biological systems. It is suited for high-throughput screening assays, target identification studies, and the development of new lead compounds in oncology and neuroscience research. The presence of bromine offers a synthetic handle for further functionalization via cross-coupling reactions, enabling medicinal chemists to generate a focused library of analogs for hit-to-lead optimization campaigns. This product is intended for use in controlled laboratory environments to advance scientific understanding of disease mechanisms and is strictly for non-diagnostic, non-therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S2/c16-12-3-5-14(6-4-12)23(20,21)18-9-13-10-22-15(19-13)11-2-1-7-17-8-11/h1-8,10,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMONDBIHNXOFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a complex structure that includes a bromine atom, a thiazole ring, and a pyridine moiety. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide is C14H13BrN2O2SC_{14}H_{13}BrN_{2}O_{2}S, with a molecular weight of approximately 360.3 g/mol. The structure features:

  • A bromine substituent that may enhance biological activity.
  • A thiazole ring , known for its biological significance in various therapeutic contexts.
  • A pyridine group , which is often involved in interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Antibacterial Activity

Research indicates that compounds containing thiazole and sulfonamide groups exhibit significant antibacterial properties. For instance, derivatives similar to 4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Acinetobacter xylosoxidans, suggesting potent antibacterial potential .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Thiazole derivatives have been recognized for their ability to inhibit specific enzymes involved in cancer cell proliferation. For example, compounds with similar frameworks have demonstrated cytotoxicity against various cancer cell lines, including those resistant to conventional therapies . The mechanism often involves the inhibition of kinases and other signaling pathways critical for tumor growth.

The biological activity of 4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide may be attributed to its ability to bind to specific molecular targets, disrupting cellular processes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Signal Transduction Interference : By interacting with receptors or kinases, it can modulate signaling pathways that control cell growth and apoptosis.

Research Findings and Case Studies

Several studies have investigated the biological activity of thiazole-containing compounds:

StudyFindings
Identified potent antibacterial activity with MIC values as low as 3.9 μg/mL against S. aureus.
Demonstrated significant cytotoxic effects on multiple cancer cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin.
Explored structure–activity relationships (SAR), revealing that certain substitutions on the thiazole ring enhance anticancer efficacy.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in various cancer cell lines .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted a series of thiazole derivatives that were potent inhibitors of CDK4 and CDK6, which are critical for cell cycle regulation. The findings suggest that modifications in the thiazole structure can enhance selectivity and potency against cancer cells .

Enzyme Inhibition

The compound's ability to inhibit enzymes makes it a valuable tool in biological research. Its structural features allow it to interact with various biological targets, potentially modulating enzymatic activity.

Case Study:
In a comparative analysis, a thiazole derivative exhibited an inhibition value of 1.21 µM against elastase, indicating strong potential for therapeutic applications in inflammatory diseases . This suggests that 4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide could be further explored for similar enzyme inhibition studies.

Materials Science Applications

Due to its unique chemical structure, this compound may also find applications in materials science, particularly in the development of new materials with specific electronic or optical properties. The thiazole ring's electronic characteristics can be leveraged to design materials for sensors or electronic devices.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Differences Notable Properties Potential Applications Reference
Target Compound Bromobenzene + thiazole-pyridinylmethyl group High lipophilicity, π-π interactions Enzyme inhibition, oncology
4-Methoxy-N-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide (863511-97-1) Methoxybenzene + ethyl spacer Enhanced solubility (methoxy donor) Neuroinflammation targets
4-Bromo-N-(4-chlorobenzyl)-2-((2-hydroxyethyl)(methyl)amino)benzenesulfonamide (2h) Chlorobenzyl + hydroxyethylamino substitution Polar functional groups, moderate MP Antibacterial agents
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Tetrahydrothioxopyrimidine + thiazolyl group Rigid bicyclic core, sulfur-rich Anticancer screening

Substituent Effects on Physicochemical Properties

  • Bromine vs. Methoxy/Chloro : The bromine atom in the target compound increases molecular weight (~80 g/mol) and lipophilicity (logP ~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility compared to methoxy (electron-donating) or chloro (smaller halogen) analogs .
  • Thiazole-Pyridine Hybrid : The thiazole-pyridinylmethyl group in the target compound enables stronger π-π interactions and metal coordination compared to simpler thiazolyl or pyridinyl derivatives, as seen in analogs like 863511-97-1 .

Q & A

Q. What in silico tools predict the compound’s ADMET properties?

  • SwissADME: Estimates bioavailability (TPSA >90 Ų suggests poor absorption).
  • ProTox-II: Flags hepatotoxicity risks linked to the bromine-sulfonamide scaffold.
  • MD Simulations: Assess blood-brain barrier permeability via free-energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide
Reactant of Route 2
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4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.